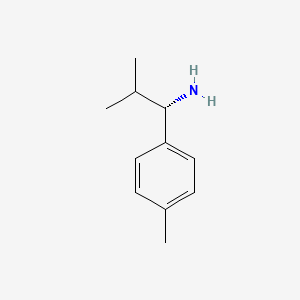
(S)-2-Methyl-1-(P-tolyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methyl-1-(P-tolyl)propan-1-amine is a chiral amine compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its enantiomeric purity and is often used as an intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-1-(P-tolyl)propan-1-amine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or biocatalysts. Another method includes the use of transaminases for the enantioselective synthesis of the compound from prochiral ketones .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale asymmetric synthesis techniques. These methods often employ chiral ligands and metal catalysts to achieve high enantiomeric excess and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Methyl-1-(P-tolyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methyl-1-(P-tolyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and specialty materials .
Wirkmechanismus
The mechanism of action of (S)-2-Methyl-1-(P-tolyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
(S)-1-Phenylpropan-2-amine: Known for its stimulant properties and use in treating attention deficit hyperactivity disorder.
(S)-Fluoxetine: An antidepressant that functions as a selective serotonin reuptake inhibitor .
Uniqueness: (S)-2-Methyl-1-(P-tolyl)propan-1-amine is unique due to its specific chiral configuration and its role as an intermediate in the synthesis of various biologically active compounds. Its enantiomeric purity and specific interactions with molecular targets distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
(1S)-2-methyl-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,12H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
DCGCLQGIZXOQQO-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H](C(C)C)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


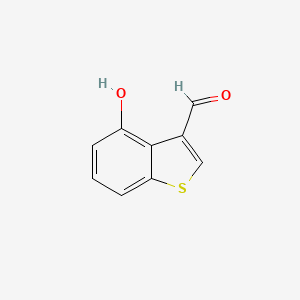
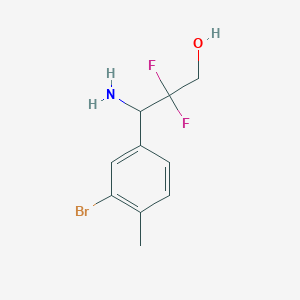
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
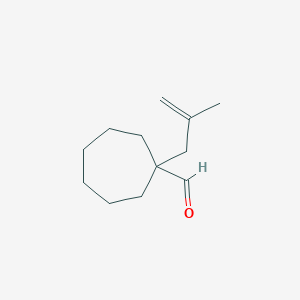
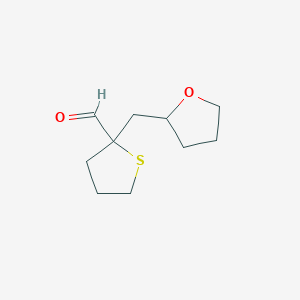


![Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
![6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13302986.png)
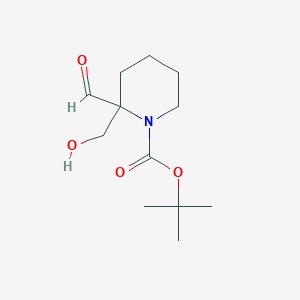
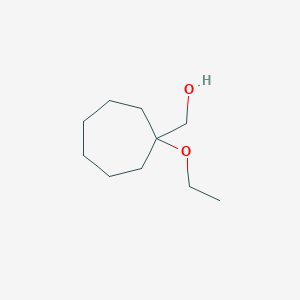
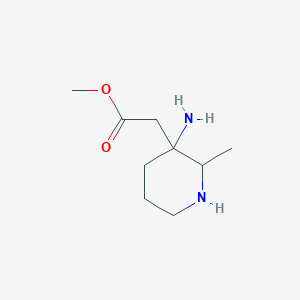
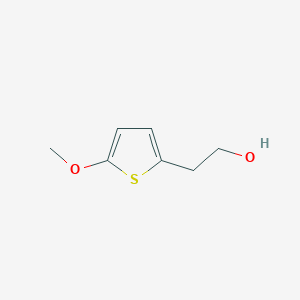
![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13302996.png)
